molecular formula C16H12N2O2 B386557 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B386557
M. Wt: 264.28g/mol
InChI Key: ASFFCTSTKPKLHK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 2-aminobenzohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28g/mol

IUPAC Name

2-[(E)-(2-methylphenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O2/c1-11-6-2-3-7-12(11)10-17-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-10H,1H3/b17-10+

InChI Key

ASFFCTSTKPKLHK-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O

SMILES

CC1=CC=CC=C1C=NN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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